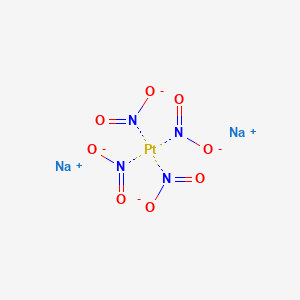![molecular formula C20H27N3O4S B12644703 Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]- typically involves multiple steps. One common method includes the reaction of 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxybenzenesulfonyl chloride with 3-(methoxymethyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of complex molecules by continuously feeding reactants into a reactor and collecting the product. This approach can improve reaction yields and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide derivatives: These include compounds with similar sulfonamide groups but different substituents.
Diazepine derivatives: Compounds with a diazepine ring structure, such as diazepam and oxazepam.
Uniqueness
Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H27N3O4S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
3-(1,4-diazepan-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O4S/c1-26-15-16-5-3-6-17(13-16)22-28(24,25)18-7-8-20(27-2)19(14-18)23-11-4-9-21-10-12-23/h3,5-8,13-14,21-22H,4,9-12,15H2,1-2H3 |
Clé InChI |
PIIQTCCHANWXRM-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3CCCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


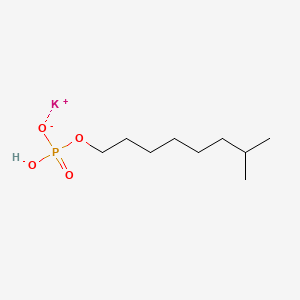

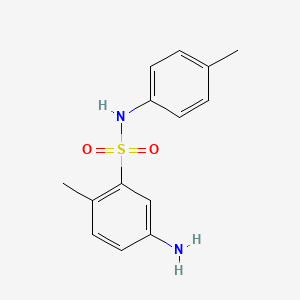
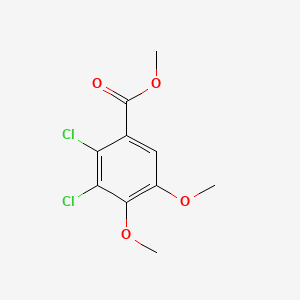

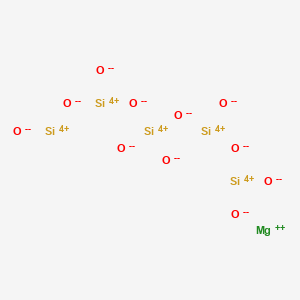


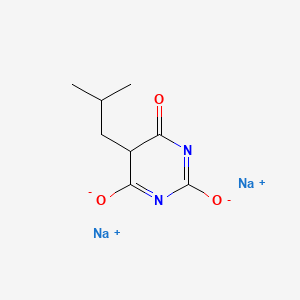
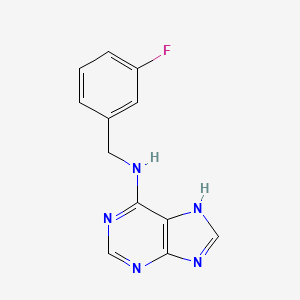
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

